molecular formula C12H11NO4 B12835448 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

Cat. No.: B12835448
M. Wt: 233.22 g/mol
InChI Key: OSQPPRJKZDKNHJ-DAFODLJHSA-N
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Description

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a nitroethenyl group attached to the benzofuran core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran can be achieved through various synthetic routes. One common method involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another approach involves the electrophilic nitration of benzofuran using a mixture of ammonium cerium(IV) nitrate and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran undergoes various chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields amino derivatives, while oxidation can produce various nitro compounds.

Scientific Research Applications

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran involves its interaction with specific molecular targets and pathways. The nitroethenyl group can undergo redox reactions, generating reactive oxygen species that can damage cellular components. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-nitroethenyl]benzofuran
  • 2-[(E)-2-nitroethenyl]-3,6,7-trimethylbenzofuran
  • 2-[(E)-2-nitroethenyl]-6,7-dimethoxybenzofuran

Uniqueness

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro2,3-fbenzofuran is unique due to its tetrahydrofuro2,3-fbenzofuran core, which imparts distinct chemical and biological properties compared to other benzofuran derivatives.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(E)-2-nitroethenyl]-2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran

InChI

InChI=1S/C12H11NO4/c14-13(15)4-1-10-9-3-6-16-11(9)7-8-2-5-17-12(8)10/h1,4,7H,2-3,5-6H2/b4-1+

InChI Key

OSQPPRJKZDKNHJ-DAFODLJHSA-N

Isomeric SMILES

C1COC2=C(C3=C(C=C21)OCC3)/C=C/[N+](=O)[O-]

Canonical SMILES

C1COC2=C(C3=C(C=C21)OCC3)C=C[N+](=O)[O-]

Origin of Product

United States

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